molecular formula C16H20N4O2 B12260520 N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide

Cat. No.: B12260520
M. Wt: 300.36 g/mol
InChI Key: COHMHXQNTHOEGL-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a benzodiazole moiety, and a cyclopropyl group

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-cyclopropyl-4-(1-methylbenzimidazol-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-19-13-5-3-2-4-12(13)18-16(19)20-8-9-22-14(10-20)15(21)17-11-6-7-11/h2-5,11,14H,6-10H2,1H3,(H,17,21)

InChI Key

COHMHXQNTHOEGL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the benzodiazole ring, followed by the introduction of the morpholine ring and the cyclopropyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1-cyclopropyl-4-fluoro-2-methyl-1H-benzo(d)imidazol-6-yl)-5-fluoropyrimidin-2-yl)-6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine
  • 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid

Uniqueness

N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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